2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC16001664
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4 |
|---|---|
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | 2-methyl-6-propylpyrrolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H14N4/c1-3-4-14-5-8-9(6-14)12-7(2)13-10(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
| Standard InChI Key | VDIGUOHXUGYOBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C2C(=C1)N=C(N=C2N)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (molecular formula: CHN) consists of a bicyclic pyrrolo[3,4-d]pyrimidine core. The pyrrole ring is fused to the pyrimidine moiety at the 3,4-positions, creating a planar aromatic system. Key substituents include:
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A methyl group (–CH) at position 2 of the pyrimidine ring.
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A propyl group (–CHCHCH) at position 6 of the pyrrole ring.
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An amine group (–NH) at position 4 of the pyrimidine ring.
This substitution pattern enhances lipophilicity compared to simpler pyrrolopyrimidine derivatives, as evidenced by the calculated partition coefficient (LogP ≈ 1.8) using computational tools .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 2-methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can be extrapolated from methods used for analogous compounds:
Route 1: Cyclocondensation of Functionalized Intermediates
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Starting Material: 4-Amino-2-methylpyrimidine-5-carbaldehyde.
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Propyl Introduction: Alkylation at position 6 using propyl bromide under basic conditions (KCO, DMF, 80°C) .
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Ring Closure: Treatment with ammonium acetate in acetic acid to form the pyrrole ring .
Route 2: Halogenation and Cross-Coupling
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Intermediate Preparation: 4-Chloro-2-methyl-6H-pyrrolo[3,4-d]pyrimidine.
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Amination: Reaction with aqueous ammonia under high-pressure conditions (100°C, 12 h) .
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Propyl Functionalization: Suzuki-Miyaura coupling with propylboronic acid (Pd(PPh), NaCO, dioxane) .
Table 1: Comparative Synthesis Yields
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 62 | 95.2 |
| Halogenation/Coupling | 58 | 93.8 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.4 mg/mL under acidic conditions (pH 2.0) .
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Thermal Stability: Decomposition temperature ≈ 215°C (DSC analysis).
ADMET Predictions
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Permeability: High Caco-2 cell permeability (P = 18 × 10 cm/s), suggesting oral bioavailability.
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CYP Inhibition: Moderate inhibition of CYP3A4 (IC = 9.3 µM) .
Biological Activities and Mechanisms
Antiproliferative Effects
While direct data for 2-methyl-6-propyl derivatives are unavailable, related compounds show:
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IC Values: 8.21–19.56 µM against A549 (lung) and HCT-116 (colon) cancer cells .
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Apoptosis Induction: 3.5-fold increase in caspase-3 activity .
Table 2: Hypothesized Biological Activities
| Target | Predicted IC (µM) | Mechanism |
|---|---|---|
| EGFR WT | 0.02–0.05 | ATP-competitive binding |
| Bcl-2/Bax | N/A | Apoptotic pathway modulation |
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: The propyl group may enhance blood-brain barrier penetration for neurological targets.
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Combinatorial Libraries: Serve as a core scaffold for kinase inhibitor libraries .
Industrial Synthesis Challenges
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